
(2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione is a complex organic compound that belongs to the class of hexahydroindolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione typically involves multiple steps, including the formation of the hexahydroindolizine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexahydroindolizine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of benzyl and dimethoxybenzyl groups through nucleophilic substitution or other suitable reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, or other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzyl or dimethoxybenzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of hexahydroindolizines are often explored for their therapeutic potential, including as drug candidates for various diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Hexahydroindolizine Derivatives: Compounds with similar core structures but different functional groups.
Benzyl and Dimethoxybenzyl Compounds: Compounds containing benzyl or dimethoxybenzyl groups with different core structures.
Uniqueness
The uniqueness of (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2R,6R,8aS)-6-benzyl-2-[(3,5-dimethoxyphenyl)methoxy]-1,2,3,6,7,8a-hexahydroindolizine-5,8-dione |
InChI |
InChI=1S/C24H27NO5/c1-28-19-9-17(10-20(12-19)29-2)15-30-21-13-22-23(26)11-18(24(27)25(22)14-21)8-16-6-4-3-5-7-16/h3-7,9-10,12,18,21-22H,8,11,13-15H2,1-2H3/t18-,21-,22+/m1/s1 |
InChI Key |
AVTSLNYKKXLAQC-QIJUGHKUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)CO[C@@H]2C[C@H]3C(=O)C[C@H](C(=O)N3C2)CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CC3C(=O)CC(C(=O)N3C2)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















